1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
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Overview
Description
1-(4-Bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is a synthetic organic compound belonging to the isoquinolinone family. This compound is characterized by the presence of a bromophenyl group and two methoxy groups attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 3,4-dimethoxybenzaldehyde.
Formation of Schiff Base: 4-Bromoaniline reacts with 3,4-dimethoxybenzaldehyde under acidic conditions to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the isoquinolinone core.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated isoquinolinone derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated isoquinolinone derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
- 1-(4-Fluorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
- 1-(4-Methylphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(4-bromophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
- Biological Activity: The bromine atom may enhance the compound’s binding affinity to certain biological targets, potentially leading to more potent biological effects compared to its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-14-7-11-8-16(20)19-17(13(11)9-15(14)22-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNHENURVKUKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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